

# Comparing the efficacy of CFI-400945 and centrinone in vitro

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## Compound of Interest

Compound Name: CFI02

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## An In-Vitro Efficacy Comparison: CFI-400945 vs. Centrinone

Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a fundamental process for maintaining genomic stability. Its overexpression is linked to centrosome amplification and is a common feature in many cancers, making PLK4 an attractive target for anticancer therapies. Among the small molecule inhibitors developed to target this kinase, CFI-400945 and centrinone are two of the most extensively studied. This guide provides an objective, data-driven comparison of their in-vitro efficacy, selectivity, and cellular effects to aid researchers in selecting the appropriate tool for their studies.

## Mechanism of Action

Both CFI-400945 and centrinone are ATP-competitive inhibitors of PLK4.<sup>[1][2]</sup> They function by binding to the ATP-binding pocket of the PLK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates, which is essential for initiating centriole formation.<sup>[1][3]</sup>

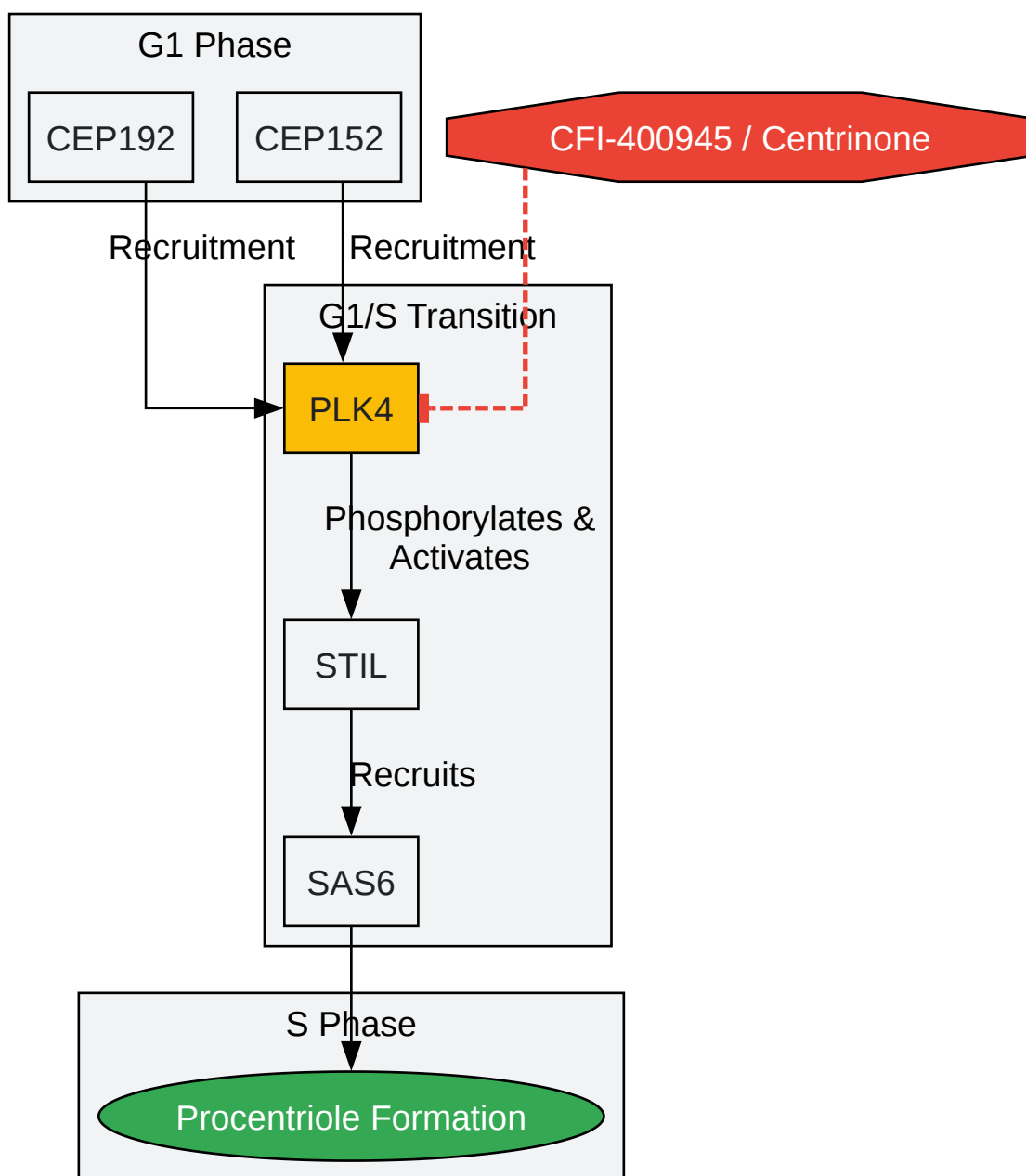
## Quantitative Performance Data

The in-vitro potency and selectivity of CFI-400945 and centrinone have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative metrics for each inhibitor.

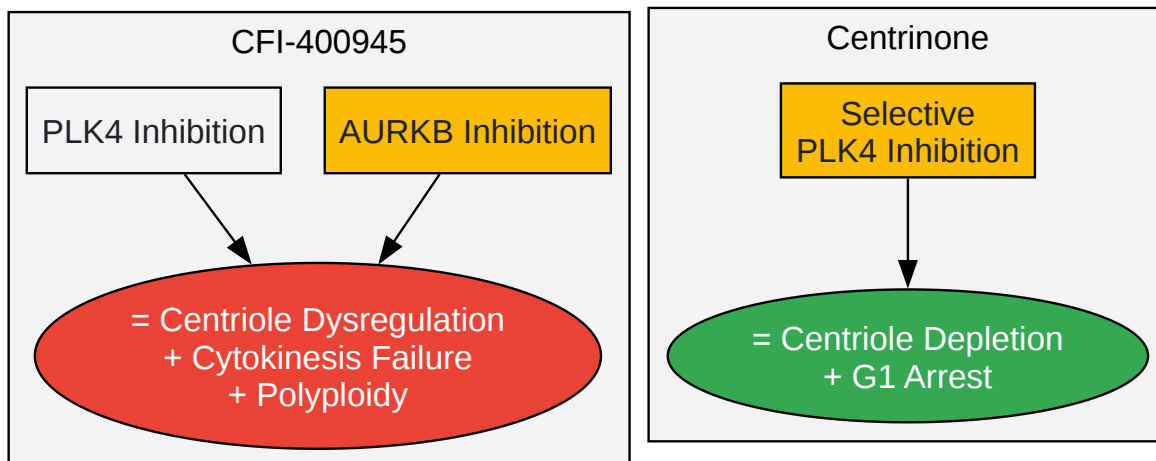
Parameter	CFI-400945	Centrinone	Key Insights
Target	Polo-like Kinase 4 (PLK4)	Polo-like Kinase 4 (PLK4)	Both are potent inhibitors of PLK4.
PLK4 Ki	0.26 nM[1][4][5]	0.16 nM[2][6][7]	Both compounds exhibit sub-nanomolar binding affinity for PLK4.
PLK4 IC50 (in vitro kinase assay)	2.8 nM[1][2][4][8]	2.71 nM[9]	Their half-maximal inhibitory concentrations are nearly identical in biochemical assays.
Primary Off-Target	Aurora Kinase B (AURKB)	Negligible	CFI-400945 has significant activity against AURKB, a key difference from centrinone.
AURKB IC50 / EC50	98 - 102 nM[1][2][8]	>1000-fold less potent than on PLK4[2][10]	Centrinone is highly selective for PLK4 over Aurora kinases. [2][10]
Other Notable Off-Targets	TRKA, TRKB, Tie2/TEK[1][4][5]	Highly selective across panels of hundreds of kinases. [10]	CFI-400945 displays a broader kinase inhibition profile.[5][11]
Primary Cellular Phenotype	Centriole dysregulation, mitotic defects, polyploidy, cell death.[2][4][12]	Centriole and centrosome depletion, G1 cell cycle arrest (p53-dependent).[6][10][13]	The distinct phenotypes are a direct result of their differing selectivity profiles.

## Signaling Pathway and Experimental Visualizations

To better understand the context of PLK4 inhibition and the experimental approaches used for evaluation, the following diagrams are provided.







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